Methyl (S)-2-amino-2-(3-chlorophenyl)acetate
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Overview
Description
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of an amino group, a chlorophenyl group, and a methyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(3-chlorophenyl)acetate typically involves the reaction of (S)-2-amino-2-(3-chlorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl (S)-2-nitro-2-(3-chlorophenyl)acetate.
Reduction: Formation of Methyl (S)-2-amino-2-(3-chlorophenyl)ethanol.
Substitution: Formation of Methyl (S)-2-amino-2-(3-methoxyphenyl)acetate or Methyl (S)-2-amino-2-(3-cyanophenyl)acetate.
Scientific Research Applications
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-2-(4-chlorophenyl)acetate
- Methyl (S)-2-amino-2-(2-chlorophenyl)acetate
- Methyl (S)-2-amino-2-(3-bromophenyl)acetate
Uniqueness
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. The (S)-configuration also plays a crucial role in its interaction with chiral environments in biological systems.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(3-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1 |
InChI Key |
MXKXDSBRKXFPGE-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
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